

# An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol

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## Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B361433

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This technical guide provides a comprehensive overview of **2-Methoxy-4-(2-nitrovinyl)phenol**, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, analytical characterization, and known biological activities, with a focus on its potential mechanisms of action.

## Chemical Identity and Synonyms

The compound with the systematic IUPAC name 2-methoxy-4-[(E)-2-nitroethenyl]phenol is a derivative of vanillin and exhibits interesting biological properties. It is crucial to recognize its various synonyms to ensure accurate identification in literature and chemical databases.

Table 1: IUPAC Name and Synonyms

Type	Identifier
IUPAC Name	2-methoxy-4-[(E)-2-nitroethenyl]phenol
Synonyms	Phenol, 2-methoxy-4-(2-nitroethenyl)-, (E)-; (E)-2-Methoxy-4-(2-nitrovinyl)phenol; trans-4-Hydroxy-3-methoxy-beta-nitrostyrene; 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole; 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene
CAS Number	6178-42-3[1][2]

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-4-(2-nitrovinyl)phenol** is presented in Table 2. These properties are essential for its handling, formulation, and development as a potential therapeutic agent.

Table 2: Physicochemical Data of **2-Methoxy-4-(2-nitrovinyl)phenol**

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	[3]
Molecular Weight	195.17 g/mol	[4][5]
Appearance	Powder	[4][5]
Purity	Typically ≥98%	[4][5]
Melting Point	165 °C	[6]
Boiling Point	347 °C at 760 mmHg	[6]
Flash Point	163.7 °C	[6]
Density	1.308 g/cm <sup>3</sup>	[6]
pKa	8.09 ± 0.18 (Predicted)	[6]
LogP	2.17140	[6]

## Experimental Protocols

### Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

A common and efficient method for the synthesis of **2-Methoxy-4-(2-nitrovinyl)phenol** is through the Henry reaction (nitroaldol condensation) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.

Reaction Scheme:

Materials:

- Vanillin
- Nitromethane
- Base catalyst (e.g., ethylenediamine, ammonium acetate, or an alkali hydroxide)
- Solvent (e.g., ethanol, methanol, or acetic acid)

#### Procedure:

- Dissolve vanillin in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add an equimolar amount or a slight excess of nitromethane to the solution.
- Introduce a catalytic amount of the base.
- The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the catalyst and solvent system used.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Collect the solid product by filtration.
- Wash the crude product with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and catalyst.
- Dry the purified product under vacuum.

## Purification

The crude **2-Methoxy-4-(2-nitrovinyl)phenol** can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a product of high

purity.

## Analytical Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
- **Infrared (IR) Spectroscopy:** FTIR spectroscopy is employed to identify the characteristic functional groups present, such as the hydroxyl ( $-\text{OH}$ ), methoxy ( $-\text{OCH}_3$ ), nitro ( $-\text{NO}_2$ ), and vinyl ( $\text{C}=\text{C}$ ) groups.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which further confirms the structure.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

## Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **2-Methoxy-4-(2-nitrovinyl)phenol** are limited, significant research has been conducted on the closely related compound, 2-methoxy-4-vinylphenol (2M4VP), which provides valuable insights into the potential mechanisms of action.

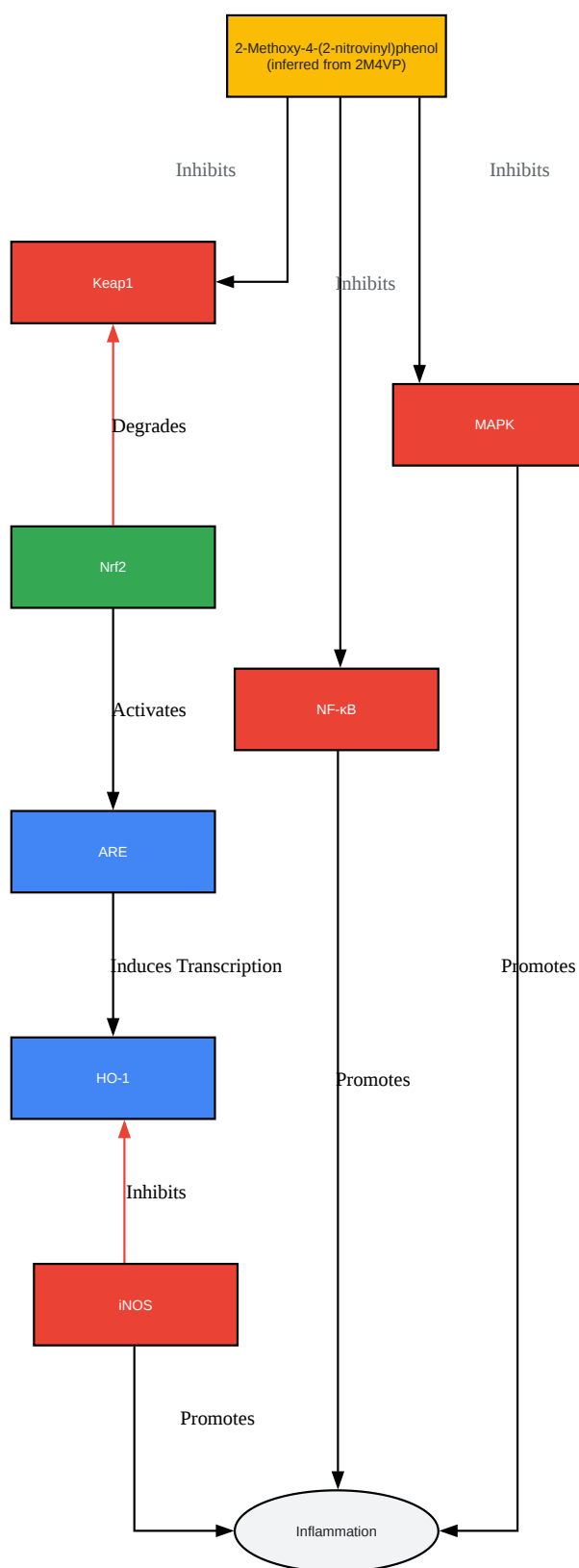
## Anti-inflammatory Activity

2M4VP has been shown to exert potent anti-inflammatory effects through the modulation of key signaling pathways.<sup>[7][8]</sup> It is plausible that **2-Methoxy-4-(2-nitrovinyl)phenol** shares a similar mechanism of action.

- **Inhibition of NF- $\kappa$ B and MAPK Pathways:** 2M4VP has been found to inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.<sup>[8][9]</sup> Specifically, it prevents the translocation of the p65 subunit of NF- $\kappa$ B into the

nucleus by inhibiting the degradation of I $\kappa$ B $\alpha$ .<sup>[8]</sup> It also suppresses the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.<sup>[8]</sup>

- Activation of the Nrf2/ARE Pathway: 2M4VP induces the degradation of Kelch-like ECH-associated protein 1 (Keap1), which leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).<sup>[7]</sup><sup>[10]</sup> In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and anti-inflammatory genes, including Heme Oxygenase-1 (HO-1).<sup>[7]</sup><sup>[10]</sup> The upregulation of HO-1 contributes to the inhibition of inducible nitric oxide synthase (iNOS) and subsequent reduction in nitric oxide (NO) production.<sup>[7]</sup>



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Caption: Inferred anti-inflammatory signaling pathway of **2-Methoxy-4-(2-nitrovinyl)phenol**.

## Antimicrobial Activity

The antimicrobial potential of 2-methoxy-4-vinylphenol has been investigated, and molecular docking studies suggest a mechanism involving the inhibition of key bacterial enzymes. It is hypothesized that **2-Methoxy-4-(2-nitrovinyl)phenol** may exhibit similar antimicrobial properties.

- Interaction with DNA Gyrase and Lipoprotein LpxC: In silico studies have shown that 2-methoxy-4-vinylphenol has a high binding affinity for bacterial DNA gyrase and lipoprotein LpxC.<sup>[11][12]</sup> DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. LpxC is a key enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane.

## Conclusion

**2-Methoxy-4-(2-nitrovinyl)phenol** is a compound with significant potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. Its straightforward synthesis and well-characterized chemical properties make it an attractive candidate for medicinal chemistry programs. The elucidation of its biological mechanisms of action, likely mirroring those of the closely related 2-methoxy-4-vinylphenol, provides a solid foundation for future research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of this promising molecule.

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